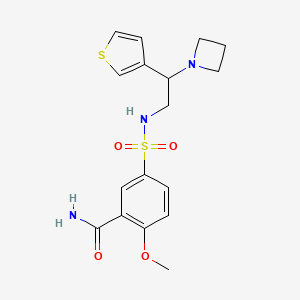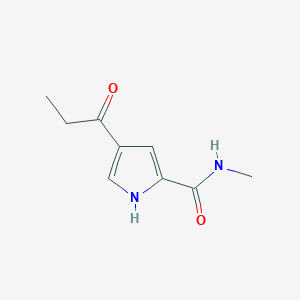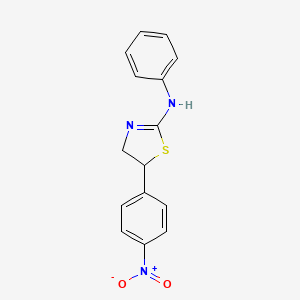![molecular formula C17H16N2O2S2 B2502030 2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 941988-07-4](/img/structure/B2502030.png)
2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various biological activities, including antagonistic properties against 5-HT2A receptors, hypoglycemic activity, antitumor activity, and antioxidant/anti-inflammatory properties. The structure of the compound suggests the presence of a methoxyphenyl group, a thioether linkage, and a benzothiazole moiety linked to an acetamide group.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, a similar compound, AC90179, was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . Another example is the synthesis of N-(benzo[d]thiazol-2-yl) acetamides, which were synthesized by refluxing benzothiazoles with acetic acid . Additionally, novel acetamide derivatives were synthesized in good yields using conventional, mild reaction conditions . These examples indicate that the synthesis of such compounds is feasible and can be achieved with reasonable yields.
Molecular Structure Analysis
The molecular structure of related compounds often includes hydrogen bonding, which plays a significant role in their photophysical properties. For example, N-(benzo[d]thiazol-2-yl)acetamide molecules form hydrogen bonds with water, creating a three-dimensional network . The presence of hydrogen bonds can significantly influence the stability and crystallinity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is often explored in the context of their biological activity. For instance, the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives was evaluated, indicating that the introduction of different heterocyclic rings can influence their biological properties . Similarly, the introduction of oxadiazole-thiol moieties to acetamide derivatives has been explored for anticancer properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their structure. For example, the presence of methoxy groups and thiazolidine rings can influence the lipophilicity and solubility of these compounds, which in turn affects their biological activity and pharmacokinetic properties. Compounds with good antioxidant and anti-inflammatory activities have been identified among synthesized acetamide derivatives, suggesting that specific substitutions on the benzothiazole and thiazolidine rings can enhance these properties .
科学的研究の応用
Imaging and Diagnostic Applications
The compound has been explored for its potential in imaging and diagnostic applications. For instance, a derivative, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179, 4), demonstrated the ability to penetrate the blood-brain barrier (BBB) rapidly, although it lacked tracer retention or specific binding for PET ligand imaging of 5-HT2A receptors (Prabhakaran et al., 2006).
Medicinal Chemistry and Drug Design
Several studies have involved derivatives of the compound in the design and synthesis of potential medicinal agents:
Cyclooxygenase (COX) Inhibitory Activity : Some derivatives, especially those with a 4-methoxyphenyl group, showed strong inhibitory activity on the COX-2 enzyme, indicating potential use in anti-inflammatory drugs (Ertas et al., 2022).
Anticancer and Analgesic Agents : Novel derivatives were synthesized and tested for their anticancer and analgesic activities. Some derivatives showed high inhibitory activity on COX-2, analgesic activity, and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antimicrobial Activities : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their antibacterial, antifungal, and antiviral activities. Certain compounds demonstrated superior efficacy compared to standard drugs in anti-Xoo and anti-Rs effects (Tang et al., 2019).
Antitumor Activity : Derivatives of the compound were synthesized and tested against various human tumor cell lines, revealing considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).
Adenosine Receptor Antagonism : Derivatives were synthesized and evaluated as selective antagonists for human adenosine A3 receptors, showing high binding affinity and selectivity (Jung et al., 2004).
作用機序
Mode of Action
Without specific target information, it’s challenging to detail the exact mode of action of this compound. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-stacking .
Pharmacokinetics
The presence of the methoxy group might influence its metabolic stability, potentially making it a substrate for enzymes like cytochrome P450s .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the exact cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets .
特性
IUPAC Name |
2-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-11-18-15-9-12(3-8-16(15)23-11)19-17(20)10-22-14-6-4-13(21-2)5-7-14/h3-9H,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBSBCOCPNZZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

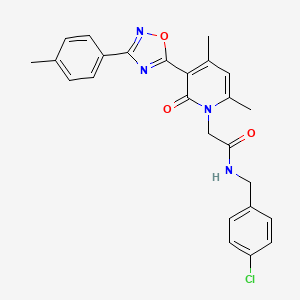
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)

![tert-butyl N-(1-benzothiophen-6-yl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate](/img/structure/B2501951.png)


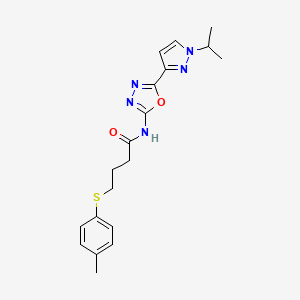
![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)


